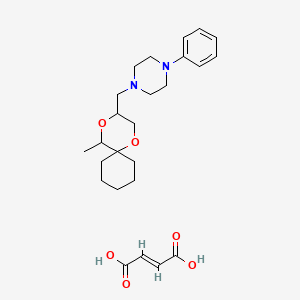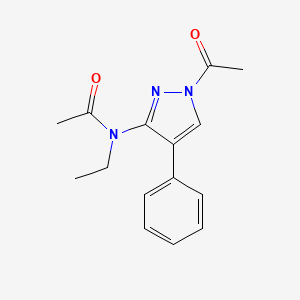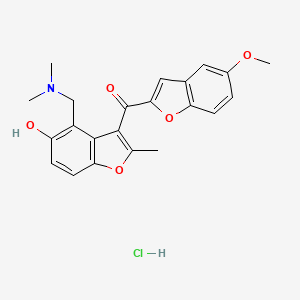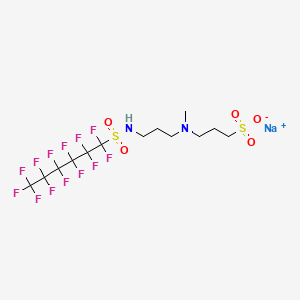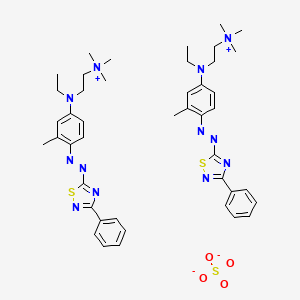
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2,2-bis((2-propenyloxy)methyl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.
科学研究应用
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
1,2,4-Benzenetricarboxylic acid, tris(2-ethylhexyl) ester: Known for its use as a plasticizer in polymer production.
1,2,4-Benzenetricarboxylic acid, bis(2-ethylhexyl) ester: Used as a chelating agent and in the synthesis of metal-organic frameworks.
1,2,4-Benzenetricarboxylic acid, 2,4-bis(2-ethylhexyl) ester: Employed in various industrial applications, including as a fluorescent indicator.
Uniqueness
1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications set it apart from other similar compounds.
属性
CAS 编号 |
71243-43-1 |
|---|---|
分子式 |
C21H26O8 |
分子量 |
406.4 g/mol |
IUPAC 名称 |
4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H26O8/c1-4-9-27-12-21(6-3,13-28-10-5-2)14-29-20(26)16-8-7-15(18(22)23)11-17(16)19(24)25/h4-5,7-8,11H,1-2,6,9-10,12-14H2,3H3,(H,22,23)(H,24,25) |
InChI 键 |
GEPKKMRQHIEECH-UHFFFAOYSA-N |
规范 SMILES |
CCC(COCC=C)(COCC=C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





